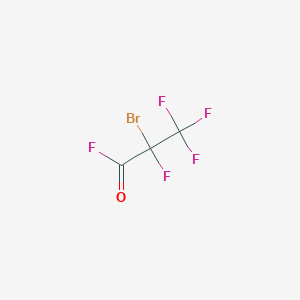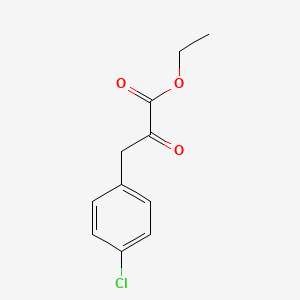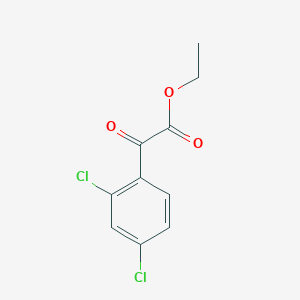
2-Chloro-5-fluoroaniline
Vue d'ensemble
Description
2-Chloro-5-fluoroaniline: is an organic compound with the molecular formula C6H5ClFN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is a colorless to light yellow liquid or solid, depending on the temperature, and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Chloro-5-fluoroaniline is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including dyes, pigments, and polymers.
Biology: It is used in the synthesis of bioactive molecules and as a precursor for the development of enzyme inhibitors.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides .
Mécanisme D'action
Pharmacokinetics
They are metabolized primarily by the liver, often through hydroxylation . At least 80% of the dose is excreted in the urine within 24 hours .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-fluoroaniline . These factors include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is a low-melting solid and should be stored at room temperature .
Analyse Biochimique
Biochemical Properties
2-Chloro-5-fluoroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to be involved in hydroxylation reactions, where it undergoes metabolic transformation primarily through the action of cytochrome P450 enzymes. These enzymes facilitate the addition of hydroxyl groups to the aromatic ring, leading to the formation of more polar metabolites that can be further conjugated with sulfate or glucuronide groups for excretion . Additionally, this compound can interact with other biomolecules such as glutathione, leading to the formation of conjugates that are less toxic and more easily excreted from the body.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In hepatocytes, it can induce oxidative stress by generating reactive oxygen species, which can lead to cellular damage and apoptosis. This compound also influences cell signaling pathways, particularly those involved in the regulation of antioxidant responses. For example, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes and protects cells from oxidative damage . Furthermore, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify proteins and DNA. These modifications can result in enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. For example, it can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and protection against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidizing agents . Over time, the degradation products of this compound can accumulate and potentially exert different biological effects compared to the parent compound. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can lead to cumulative cellular damage and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and activate protective cellular responses. At higher doses, this compound can cause significant toxicity, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure. Animal studies have also identified threshold doses below which no adverse effects are observed, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary metabolic pathway involves hydroxylation of the aromatic ring, followed by conjugation with sulfate or glucuronide groups . These reactions increase the polarity of the metabolites, facilitating their excretion in urine. Additionally, this compound can undergo N-acetylation, leading to the formation of acetylated metabolites that are also excreted in urine . The involvement of these metabolic pathways ensures the efficient clearance of this compound from the body and minimizes its potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its relatively low molecular weight and moderate lipophilicity . Additionally, it can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells. For example, this compound can bind to albumin in the bloodstream, which helps to transport it to different tissues and organs . Once inside cells, it can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and undergoes metabolic transformation . Additionally, this compound can accumulate in mitochondria, where it can induce oxidative stress and affect mitochondrial function. The localization of this compound to specific subcellular compartments is often mediated by targeting signals and post-translational modifications that direct it to these sites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-5-fluoroaniline can be synthesized through several methods. One common method involves the nitration of 2-chloro-5-fluorobenzene to form 2-chloro-5-fluoronitrobenzene, followed by reduction to yield this compound. The reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the fluorination of 2-chloroaniline using a fluorinating agent such as hydrogen fluoride or potassium fluoride in the presence of a catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic substitution reactions: The amino group can undergo reactions such as acylation or sulfonation.
Oxidation and reduction reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives and reduced to form amines
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride
Major Products:
Nucleophilic substitution: Formation of substituted anilines.
Electrophilic substitution: Formation of acylated or sulfonated anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines
Comparaison Avec Des Composés Similaires
2-Chloroaniline: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Fluoro-2-chloroaniline: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Fluoroaniline: Lacks the chlorine atom, leading to different chemical properties and reactivity
Uniqueness: 2-Chloro-5-fluoroaniline’s unique combination of chlorine and fluorine atoms at specific positions on the benzene ring gives it distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .
Propriétés
IUPAC Name |
2-chloro-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUFOZAFKYOZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371413 | |
| Record name | 2-Chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-83-5 | |
| Record name | 2-Chloro-5-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)


![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)




